molecular formula C9H11NO3 B7981492 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol

Cat. No.: B7981492
M. Wt: 181.19 g/mol
InChI Key: HCGRAOSBMJKYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound is characterized by the presence of an aminobenzo[d][1,3]dioxole moiety attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol typically involves the reaction of 2-nitrobenzo[d][1,3]dioxole with ethylene glycol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction and distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as alkylated or acylated products, as well as oxidized or reduced forms .

Scientific Research Applications

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as alpha-amylase, which plays a role in carbohydrate metabolism. This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for the treatment of diabetes . Additionally, the compound may exert its effects through interactions with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol is unique due to the presence of both an amino group and an ethanol group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various scientific applications .

Properties

IUPAC Name

2-(2-amino-1,3-benzodioxol-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9/h1-2,5,9,11H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGRAOSBMJKYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCO)OC(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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